molecular formula C16H14O4 B1314194 Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- CAS No. 19389-82-3

Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-

Cat. No.: B1314194
CAS No.: 19389-82-3
M. Wt: 270.28 g/mol
InChI Key: UYPHMXWUZATPGQ-UHFFFAOYSA-N
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Description

Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- is a complex organic compound with a unique structure that includes both hydroxy and oxiranylmethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- typically involves the reaction of 2-hydroxy-4-(oxiranylmethoxy)benzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- involves its interaction with various molecular targets and pathways. The oxiranylmethoxy group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl- is unique due to the presence of the oxiranylmethoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-hydroxy-4-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15-8-12(19-9-13-10-20-13)6-7-14(15)16(18)11-4-2-1-3-5-11/h1-8,13,17H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPHMXWUZATPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519359
Record name {2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19389-82-3
Record name {2-Hydroxy-4-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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